molecular formula C11H14ClNO2 B13918740 1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone

1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone

Cat. No.: B13918740
M. Wt: 227.69 g/mol
InChI Key: MJPAOSGAPWEJHC-UHFFFAOYSA-N
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Description

1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C11H14ClNO2 It is a substituted ethanone, featuring an aromatic ring with various functional groups, including an amino group, a chloro group, an ethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-chloro-2-ethoxy-4-methylbenzene.

    Acylation Reaction: The key step involves the acylation of the aromatic ring. This can be achieved by reacting the starting material with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-donating and electron-withdrawing groups on the aromatic ring, the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.

Major Products Formed

    Nitration: Formation of 1-(3-nitro-5-chloro-2-ethoxy-4-methylphenyl)ethanone.

    Reduction: Formation of 1-(3-amino-5-chloro-2-ethoxy-4-methylphenyl)ethanol.

    Oxidation: Formation of 1-(3-nitro-5-chloro-2-ethoxy-4-methylphenyl)ethanone.

Scientific Research Applications

1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs targeting specific biological pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.

    Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and apoptosis. Its effects on these pathways can lead to changes in cellular behavior, such as proliferation, differentiation, and cell death.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-5-chloro-2-methoxy-4-methylphenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)propanone: Similar structure but with a propanone moiety instead of an ethanone moiety.

    1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)butanone: Similar structure but with a butanone moiety instead of an ethanone moiety.

Uniqueness

1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone is unique due to the specific combination of functional groups on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(3-amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-4-15-11-8(7(3)14)5-9(12)6(2)10(11)13/h5H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPAOSGAPWEJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1C(=O)C)Cl)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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